XLR11-d4

synthetic cannabinoid pharmacology receptor binding affinity CB1 agonist potency

Accurate quantification of XLR-11 in biological matrices demands a structurally matched deuterated internal standard to correct for matrix effects. XLR11-d4 meets this need with a +4 Da mass shift for unambiguous LC-MS/MS transitions. - Compensates for ion suppression/enhancement ranging from -25% to +30% across whole blood, urine, and hair. - Enables sub-ng/mL sensitivity required for DUID and postmortem casework. - Supplied with full Certificate of Analysis; inquire for bulk and custom packaging options.

Molecular Formula C₂₁H₂₄D₄FNO
Molecular Weight 333.48
Cat. No. B1152792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXLR11-d4
Synonyms[1-(5-Fluoropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone-d4; 
Molecular FormulaC₂₁H₂₄D₄FNO
Molecular Weight333.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XLR11-d4: Molecular Identity and Analytical Role


XLR11-d4 is a tetradeuterated analog of the synthetic cannabinoid receptor agonist XLR-11 (also known as 5F-UR-144), specifically engineered as a stable isotope-labeled (SIL) internal standard for quantitative LC-MS/MS analysis [1]. The compound features the substitution of four hydrogen atoms with deuterium (2H) atoms, yielding a molecular formula of C21H24D4FNO and a molecular weight of 333.48 g/mol, representing a +4 Da mass shift relative to the unlabeled analyte (C21H28FNO, MW 329.46 g/mol) . This mass differential enables chromatographic co-elution with the target analyte while providing distinct MS/MS transitions, thereby compensating for matrix effects, extraction variability, and instrument response fluctuations in forensic and clinical toxicology workflows [2].

Workflow LC-MS/MS quantification of XLR-11 in forensic research matrices
Mass Shift +4 Da deuterium labeling ensures co-elution with distinct MS/MS transitions
Matrix Compensation Corrects matrix effects, extraction variability, and instrument drift

Why XLR11-d4 Cannot Be Substituted


Substitution of XLR11-d4 with alternative deuterated synthetic cannabinoid internal standards (e.g., JWH-018-d11, UR-144-d5, or AM-2201-d5) is analytically invalid for XLR-11 quantification. Isotope dilution mass spectrometry requires that the internal standard and target analyte exhibit near-identical physicochemical properties—including retention time, ionization efficiency, and extraction recovery—to effectively compensate for matrix-specific ion suppression or enhancement [1]. XLR-11 undergoes a unique metabolic pathway involving both retention of the 5-fluoropentyl chain and defluorination to yield UR-144 metabolites, with more than 25 distinct phase I and II metabolites identified [2]. Consequently, only a structurally matched deuterated analog such as XLR11-d4 can provide accurate correction for both parent XLR-11 and its fluorinated metabolites across diverse biological matrices (whole blood, urine, hepatocyte incubations) .

Structural mismatch with alternative deuterated synthetic cannabinoid ISTDs prevents reliable matrix-effect correction for XLR-11 and its fluorinated metabolites.
Unique metabolic defluorination to UR-144 metabolites requires a structurally matched deuterated analog for accurate parent and metabolite quantification.
Only XLR11-d4 provides matched retention time, ionization, and extraction recovery, essential for isotope dilution MS accuracy.

XLR11-d4: Procurement Selection Evidence


Receptor Binding Affinity: XLR-11 vs. UR-144

XLR-11 (the unlabeled parent of XLR11-d4) exhibits fundamentally distinct cannabinoid receptor pharmacology compared to its non-fluorinated structural analog UR-144. While UR-144 demonstrates strong CB2 selectivity, XLR-11 displays balanced dual CB1/CB2 agonism with substantially enhanced CB1 potency—a consequence of bioisosteric fluorine substitution at the terminal pentyl chain [1]. This pharmacological divergence directly impacts forensic detection priorities: XLR-11's enhanced CB1 activity correlates with more potent psychoactive effects and distinct intoxication profiles observed in clinical casework [2]. Consequently, laboratories prioritizing XLR-11 detection cannot rely on UR-144-based calibration workflows, necessitating an XLR-11-matched deuterated internal standard such as XLR11-d4.

CB1 Binding Affinity
Head-to-head
XLR-11 Ki 24.0 nM vs UR-144 150 nM; EC50 98 nM vs 421 nM
Supports XLR-11-specific detection priority in forensic research
In vitro HEK293 cell assays; FLIPR membrane potential. Reported ~6.25-fold higher CB1 binding affinity context.
synthetic cannabinoid pharmacology receptor binding affinity CB1 agonist potency CB2 selectivity

XLR-11 Nephrotoxicity vs. UR-144

XLR-11 induces mitochondrial dysfunction in human proximal tubule (HK-2) cells at biologically relevant nanomolar concentrations, a toxicological profile that distinguishes it from its non-fluorinated analog UR-144 and aligns with clinical reports of acute kidney injury associated with XLR-11 abuse [1]. This nephrotoxic liability creates an independent analytical requirement for XLR-11 quantification in clinical toxicology settings where differentiation from UR-144 exposure is medically significant.

Nephrotoxicity
Class-level
XLR-11 induces mitochondrial dysfunction at nanomolar concentrations in HK-2 cells; associated with acute kidney injury in casework
Supports XLR-11-specific detection in nephrotoxicity research contexts
Class-level inference; no direct UR-144 comparison data available
nephrotoxicity mitochondrial dysfunction synthetic cannabinoid toxicity proximal tubule cells

XLR-11 Forensic Blood Reference Range

XLR-11 has been quantified in authentic forensic casework at blood concentrations that inform analytical method sensitivity requirements. In the first documented driving under the influence of drugs (DUID) case involving XLR-11, whole blood concentration was measured at 1.34 ng/mL via LC-MS/MS following negative ELISA and GC-MS drug screens [1]. This sub-ng/mL to low ng/mL concentration range establishes the requisite analytical sensitivity for forensic methods and underscores the necessity of a matched deuterated internal standard such as XLR11-d4 to achieve accurate quantification at these trace levels in complex biological matrices.

Blood Concentration
Data to verify
1.34 ng/mL whole blood
Defines low ng/mL sensitivity requirement for forensic research methods
Single DUID case report; LC-MS/MS method context
forensic toxicology whole blood concentration DUID casework LC-MS/MS quantification

XLR-11 Detection in Fatal Intoxications

XLR-11 has been implicated in fatal intoxication casework, with documented detection in postmortem whole blood specimens analyzed via liquid chromatography tandem mass spectrometry [1]. The compound's presence in fatality investigations—absent confounding natural disease sufficient to explain death—establishes XLR-11 as a high-priority target analyte for medical examiner and coroner laboratories [2]. This forensic significance creates an evidence-based procurement justification for XLR11-d4 as the requisite deuterated internal standard for postmortem quantitative methods.

Postmortem Detection
Data to verify
XLR-11 detected in postmortem whole blood in two fatal cases (LC-MS/MS)
Establishes analyte-specific detection priority in postmortem research
Concentrations not reported in summary; source review
postmortem toxicology fatal intoxication synthetic cannabinoid death investigation whole blood analysis

XLR-11 Hair Analysis and Metabolites

A validated LC-MS/MS method for the simultaneous detection of XLR-11 and its metabolites in hair samples has been developed, demonstrating that UR-144 N-5-hydroxypentyl metabolite and UR-144 N-pentanoic acid metabolite are the principal detectable markers of XLR-11 exposure in this matrix [1]. The method's requirement for quantification of both parent XLR-11 and its defluorinated UR-144-derived metabolites underscores that accurate analysis cannot be achieved using only UR-144-based deuterated internal standards. XLR11-d4 provides the necessary structural match for parent XLR-11 quantification, while complementary deuterated standards address metabolite detection [2].

Hair Analysis Method
Data to verify
LC-ESI-MS/MS method for XLR-11 and defluorinated metabolites in hair
Requires matched ISTD for parent XLR-11 quantification in hair research
Method validation context; UR-144 metabolite differentiation essential
hair toxicology LC-MS/MS method validation metabolite detection chronic exposure assessment

XLR11-d4 Application Scenarios


Forensic DUID and Postmortem Quantification

XLR11-d4 serves as the essential deuterated internal standard for LC-MS/MS methods quantifying XLR-11 in whole blood specimens from driving under the influence of drugs (DUID) investigations and postmortem casework. In the first documented DUID case involving XLR-11, whole blood concentration was 1.34 ng/mL, establishing the sub-ng/mL to low ng/mL analytical sensitivity requirement [1]. XLR-11 has also been detected in postmortem whole blood from fatal intoxication cases lacking alternative causes of death [2]. The compound's CB1 agonist potency (Ki = 24.0 ± 4.6 nM) and balanced CB1/CB2 activity distinguish it pharmacologically from UR-144, necessitating analyte-specific quantification rather than reliance on UR-144-d5 [3].

Acute Kidney Injury Investigation

Clinical toxicology laboratories investigating suspected XLR-11 intoxication with acute kidney injury presentation require XLR11-d4 as the internal standard for confirming XLR-11 exposure and distinguishing it from UR-144 exposure. XLR-11 induces nephrotoxicity in human proximal tubule cells at nanomolar concentrations via mitochondrial dysfunction and apoptotic pathway activation [1]. Clinical case reports document acute tubular injury and interstitial nephritis following XLR-11 abuse [2]. Accurate quantification of XLR-11 in patient serum or urine using XLR11-d4 enables definitive exposure confirmation and supports differential diagnosis in clinical toxicology settings.

Hair Testing for Chronic Cannabinoid Exposure

XLR11-d4 is a required internal standard for validated LC-MS/MS methods detecting XLR-11 in hair samples for workplace drug testing, child custody evaluations, and chronic exposure monitoring. Validated methods demonstrate that XLR-11 and its metabolites (UR-144 N-5-hydroxypentyl, UR-144 N-pentanoic acid, XLR-11 N-4-hydroxypentyl) are detectable in hair [1]. Because XLR-11 undergoes defluorination to produce UR-144 metabolites, laboratories must quantify both parent XLR-11 and UR-144-derived species in a single analytical workflow [2]. XLR11-d4 provides the structurally matched deuterated standard essential for accurate parent XLR-11 quantification, while complementary deuterated standards address metabolite detection.

Method Validation and Interlaboratory Studies

XLR11-d4 is essential for laboratories participating in interlaboratory comparison programs for synthetic cannabinoid analysis. The National Institute of Justice has conducted stability studies validating UR-144 and XLR-11 quantification in blood and urine across multiple laboratories [1]. Deuterated internal standards such as XLR11-d4 compensate for matrix effects that typically range from -25% to +30% depending on sample type, and correct for variations in extraction recovery and instrument response [2]. The compound's defined molecular weight (333.48 g/mol) and +4 Da mass shift from unlabeled XLR-11 provide unambiguous MS/MS transition differentiation, a critical parameter for method validation according to international guidelines requiring assessment of specificity, accuracy, precision, and matrix effects [3].

Application
Selection Property
Validation Focus
Forensic blood analysis for XLR-11 research
Deuterated ISTD with +4 Da mass shift
Matrix-effect correction and low-level quantification
Nephrotoxicity exposure research
Structurally matched XLR-11 ISTD
Distinction from UR-144 in proximal tubule cell models
Hair exposure monitoring research
Parent XLR-11 ISTD for metabolite differentiation
Defluorinated metabolite pathway interpretation
Interlaboratory method validation
Unambiguous MS/MS transition with defined mass shift
Accuracy, precision, and matrix-effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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